molecular formula C8H17FN2 B15239385 [(4-Fluoropiperidin-4-yl)methyl]dimethylamine

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine

Katalognummer: B15239385
Molekulargewicht: 160.23 g/mol
InChI-Schlüssel: NLSQKLJDFAFTQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is a chemical compound with the molecular formula C8H17FN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine typically involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Reacting 4-fluoropiperidine: with formaldehyde in the presence of a catalyst.

    Adding dimethylamine: to the reaction mixture.

    Purifying the product: through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous feeding: of reactants into the reactor.

    Maintaining optimal temperature and pressure: conditions.

    Continuous removal: of the product to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving neurotransmitter analogs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    4-Fluoropiperidine: A precursor in the synthesis of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine.

    N,N-Dimethylpiperidine: Another derivative with similar properties.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H17FN2

Molekulargewicht

160.23 g/mol

IUPAC-Name

1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3

InChI-Schlüssel

NLSQKLJDFAFTQW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CCNCC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.